CID 67176704

Description

Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate is a herbicide used to control annual broad-leaved weeds. It is highly soluble in water and many organic solvents, and it is volatile. This compound is moderately persistent in soil systems and can be very persistent in aquatic systems. It has moderate mammalian toxicity and is recognized as an irritant. Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate is moderately toxic to birds, honeybees, and most aquatic organisms but relatively non-toxic to earthworms .

Propriétés

Key on ui mechanism of action |

Acts by inhibition of protoporphyrinogen oxidase. |

|---|---|

Numéro CAS |

62476-59-9 |

Formule moléculaire |

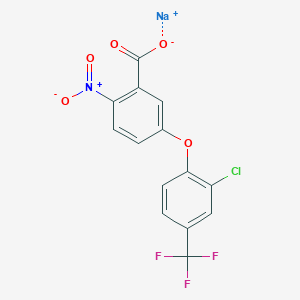

C14H7ClF3NNaO5 |

Poids moléculaire |

384.64 g/mol |

Nom IUPAC |

sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate |

InChI |

InChI=1S/C14H7ClF3NO5.Na/c15-10-5-7(14(16,17)18)1-4-12(10)24-8-2-3-11(19(22)23)9(6-8)13(20)21;/h1-6H,(H,20,21); |

Clé InChI |

QXAZDGYEGDUJIO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O.[Na] |

Apparence |

Solid powder |

Point d'ébullition |

>100 °C /47% WATER SOLUTION/ |

Color/Form |

Dry form is light yellow White powder Yellow; as aqueous solution yellow to brown Dark liquid (40% active ingredient) |

Densité |

1.26 at 23 °C /TECHNICAL 47% WATER SOLUTION/ |

melting_point |

124-125 °C Off-white solid, mp: 151.5 to 157 °C /Acifluorfen/ |

Autres numéros CAS |

62476-59-9 |

Description physique |

Acifluorfen sodium salt is a white powder. Melting point 255- 257 °F (124-125 °C). Irritates skin and eyes. Used as a herbicide. White to yellow solid; Yellow to brown in aqueous solution; [HSDB] Light to dark amber liquid; [MSDSonline] |

Pictogrammes |

Corrosive; Irritant; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

50594-66-6 (Parent) |

Durée de conservation |

Stable in acid and alkaline media, pH 3 to pH 9 (40 °C). /Acifluorfen/ |

Solubilité |

In octanol 5.37, methanol 64.15, hexane <5X10-5 (all in g/100 mL, 25 °C) Acetone >50%; benzene 1%; chloroform <1%; carbon tetrachloride <1%; dimethyl formamide >50%; dimethyl sulfoxide >50%; ethanol >50%; ethyl acetate >50%; hexane <1%; methanol >50%; methylene chloride <1%; xylene <1%. (all at 25 °C) In water (unbuffered) 62.07, (pH 7) 60.81, (pH 9) 60.7 (all in g/100 g, 25 °C |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid acifluorfen acifluorfen, calcium salt acifluorfen, potassium salt acifluorfen, sodium salt Blazer RH 6201 RH-6201 scifluorfen |

Pression de vapeur |

0.00000001 [mmHg] <1.3X10-3 mPa. |

Origine du produit |

United States |

Méthodes De Préparation

The preparation of acifluorfen-sodium involves an Ullmann condensation between 2-chloro-4-trifluoromethylphenol and 2-nitro-5-fluorobenzonitrile. The intermediate product is then hydrolyzed using hydrobromic acid in acetic acid as the solvent . Industrial production methods often involve salification, condensation, acidification, and nitrification processes .

Analyse Des Réactions Chimiques

Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: It acts as a protoporphyrinogen oxidase inhibitor, which is necessary for chlorophyll synthesis.

Substitution: The compound can undergo substitution reactions due to the presence of nitro and chloro groups on the aromatic ring.

Common reagents used in these reactions include hydrobromic acid and acetic acid. Major products formed from these reactions include intermediates used in the synthesis of other herbicides .

Applications De Recherche Scientifique

Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate is widely used in scientific research for its herbicidal properties. It is effective against broadleaf weeds and grasses and is used agriculturally on fields growing soybeans, peanuts, peas, and rice . Research has shown its efficacy in controlling weed density and improving crop yield in groundnut and soybean fields . Additionally, it is used in studies related to enzyme inhibition, particularly protoporphyrinogen oxidase .

Mécanisme D'action

Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate exerts its effects by inhibiting the enzyme protoporphyrinogen oxidase, which is necessary for chlorophyll synthesis. This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic pigment that causes cell membrane damage and ultimately plant death . The molecular targets involved include the protoporphyrinogen oxidase enzyme in plants .

Comparaison Avec Des Composés Similaires

Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate belongs to the class of diphenylethers, which are aromatic compounds containing two benzene rings linked through an ether group . Similar compounds include:

Nitrofen: An older member of the nitrophenyl ether herbicides, first registered for sale in 1964.

Fomesafen: Another related diphenyl ether herbicide.

Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate is unique due to its improved properties, including a wider spectrum of herbicidal effect and good safety to soybean crops .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.